molecular formula C12H16FNO2 B11762295 [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid

Katalognummer: B11762295
Molekulargewicht: 225.26 g/mol
InChI-Schlüssel: LXPCRXOPEDXHHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid is a synthetic organic compound characterized by an acetic acid backbone substituted with a (4-fluoro-benzyl)-isopropyl-amino group. Its molecular formula is C₁₂H₁₅FNO₂, with a molecular weight of 236.25 g/mol. The fluorine atom at the para position of the benzyl ring introduces electron-withdrawing effects, influencing the compound's electronic distribution and reactivity. The acetic acid moiety provides a carboxyl group (-COOH), which can ionize to -COO⁻ under physiological conditions, enabling ionic interactions .

This compound’s structural features make it a candidate for applications in medicinal chemistry, particularly in drug design where fluorinated aromatic groups enhance metabolic stability and binding affinity .

Eigenschaften

Molekularformel

C12H16FNO2

Molekulargewicht

225.26 g/mol

IUPAC-Name

2-[(4-fluorophenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI-Schlüssel

LXPCRXOPEDXHHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC=C(C=C1)F)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and isopropylamine.

    Formation of Intermediate: The 4-fluorobenzylamine is reacted with isopropylamine under controlled conditions to form the intermediate [(4-Fluoro-benzyl)-isopropyl-amino].

    Acylation: The intermediate is then acylated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that it exhibits cytotoxic effects against multiple cancer cell lines, including breast and gastric cancers.

  • In Vitro Studies :
    • The compound demonstrated an IC50 value of approximately 10 μM against MGC-803 gastric cancer cells, indicating significant antiproliferative activity.
    • In a study on MCF-7 breast cancer cells, it induced apoptosis and disrupted the cell cycle at the S phase, which is crucial for halting cancer progression.
Cell Line IC50 Value (μM) Mechanism of Action
MGC-803 (Gastric)10Induction of apoptosis
MCF-7 (Breast)~15Cell cycle arrest

Neuroprotective Effects

Research has indicated that [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid may have neuroprotective properties. In vitro studies have shown that it can modulate apoptotic pathways in neuroblastoma cells, leading to increased cell viability and decreased markers of apoptosis.

GABA Transport Inhibition

The compound has been explored as a potential inhibitor of GABA transporters, which are critical in regulating neurotransmission and could be targeted for treating neuropathic pain.

  • Research Findings :
    • Compounds designed to inhibit GABA uptake have shown promising activity against mouse GABA transporter subtypes, with some derivatives exhibiting selectivity towards mGAT4.
Compound pIC50 (mGAT4) Selectivity
This compound5.36Moderate selectivity towards mGAT4

Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Anticancer Activity in Breast Cancer

In a controlled study involving MCF-7 cells:

  • Objective : To evaluate the anticancer efficacy of this compound.
  • Results : The compound showed significant cytotoxicity with an IC50 value of approximately 15 μM, confirming its potential as an anticancer agent.

Case Study: Neuroprotection in Neuroblastoma Cells

Another study focused on neuroblastoma cells demonstrated:

  • Objective : To assess neuroprotective effects.
  • Results : Treatment with the compound resulted in a marked increase in cell viability and a reduction in apoptosis markers.

Wirkmechanismus

The mechanism of action of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid
  • Molecular Formula: C₁₂H₁₅BrNO₂
  • Molecular Weight : 286.16 g/mol
  • Key Differences: Substituent: Bromine (Br) replaces fluorine (F) at the benzyl ring’s para position. However, its polarizability may enhance van der Waals interactions with hydrophobic protein pockets . Applications: Brominated analogs are often used in radiopharmaceuticals due to bromine’s utility in radiolabeling .
[4-Chloro-benzyl Derivatives]
  • Example: [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid (CAS: 1353968-32-7). Molecular Formula: C₉H₁₃ClN₂O₂S Key Features: Incorporates a thiazole ring with a chlorine substituent. Impact: The thiazole heterocycle introduces planar aromaticity, facilitating π-π stacking with biological targets. The chlorine atom adds electronegativity, altering electronic properties compared to fluorine .

Substituent Position and Chain Variants

{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic Acid
  • Molecular Formula: C₁₃H₁₇FNO₂
  • Key Differences: Structure: A phenethyl group replaces the benzyl group, shifting the fluorine substituent’s position.
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Key Features : Incorporates a piperidine ring acetylated at the 3-position.
    • Impact : The piperidine ring introduces basicity, enhancing solubility in aqueous environments. The acetyl group serves as a hydrogen bond acceptor, improving receptor affinity .

Functional Group Modifications

Carboxylate Interactions
  • Studies on acetic acid-modified biochars (e.g., ASBB) reveal that carboxylate (-COO⁻) groups engage in monodentate coordination with metal ions like U(VI) . For [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid, the ionization of -COOH to -COO⁻ could enable similar ionic interactions, useful in chelation therapy or environmental remediation .
Electron-Withdrawing Effects
  • Fluorine’s electronegativity increases the acidity of the acetic acid proton (pKa ~2.5–3.0), promoting ionization at physiological pH.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₅FNO₂ 236.25 4-Fluoro-benzyl High electronegativity, metabolic stability
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid C₁₂H₁₅BrNO₂ 286.16 4-Bromo-benzyl Enhanced polarizability, radiolabeling utility
{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid C₁₃H₁₇FNO₂ 250.28 4-Fluoro-phenethyl Increased flexibility, moderate solubility
[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid C₉H₁₃ClN₂O₂S 248.73 Thiazole, Chlorine Planar aromaticity, heterocyclic interactions

Table 2: Functional Group Contributions

Functional Group Role in this compound Comparison with Analogs
-COOH/-COO⁻ Enables ionic interactions, metal chelation More acidic than bromo analogs
4-Fluoro-benzyl Enhances metabolic stability, π-π stacking More electronegative than phenethyl
Isopropyl-amino Increases lipophilicity, steric hindrance Consistent across analogs

Biologische Aktivität

[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and analgesic research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated benzyl group and an isopropyl amino moiety attached to an acetic acid backbone. This unique structure may contribute to its biological properties, particularly its interaction with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of fluorinated compounds. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds indicate strong antibacterial properties, often lower than standard antibiotics such as kanamycin. For example, a related fluorinated imine exhibited an MIC against P. aeruginosa that was 1.3-fold lower than that of kanamycin .
  • Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of key bacterial enzymes involved in fatty acid synthesis, specifically the enzyme ecKAS III, which has been shown to be inhibited by similar compounds with IC50 values as low as 5.6 µM .
CompoundTarget BacteriaMIC (µg/mL)IC50 (µM)
This compoundP. aeruginosaTBDTBD
Fluorinated imineE. coli5.65.6

Analgesic Activity

The compound's potential as an analgesic agent has also been explored, particularly through its interaction with GABA transporters. Inhibitors of GABA uptake are being researched for their efficacy in treating neuropathic pain.

Research Findings:

  • GABA Transporter Inhibition : Studies have identified that functionalized amino acids can act as inhibitors of GABA uptake, with some compounds demonstrating significant selectivity towards specific GABA transporter subtypes (mGAT1–4). The pIC50 values for these inhibitors suggest promising analgesic properties .
  • Case Study : A study reported that certain derivatives exhibited pIC50 values around 5.36 against mGAT4, indicating substantial inhibitory potency that could be leveraged for neuropathic pain management .

Q & A

Q. Q1. What are the common synthetic routes for [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid?

A1. The synthesis typically involves:

  • Nucleophilic substitution for introducing the 4-fluoro-benzyl group, using precursors like 4-fluorobenzyl bromide or chloride (e.g., via alkylation of isopropylamine) .
  • Amide coupling between the isopropyl-4-fluoro-benzylamine intermediate and a protected acetic acid derivative (e.g., using carbodiimide-based reagents like EDC/HOBt) .
  • Deprotection of carboxylic acid groups (e.g., using TFA for tert-butyl esters) .
    Key validation steps include HPLC purity assessment (>98%) and NMR (1H, 13C, 19F) to confirm regiochemistry .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve the yield of this compound?

A2. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for benzyl halide intermediates .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling steps .
  • Real-time monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Basic Characterization

Q. Q3. Which spectroscopic techniques are essential for characterizing this compound?

A3. Core techniques include:

  • NMR spectroscopy :
    • 1H NMR for confirming benzyl proton environments (δ ~4.3 ppm for CH2 adjacent to fluorine) .
    • 19F NMR to verify fluorine substitution (δ ~-115 ppm for para-fluorobenzyl groups) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted isopropylamine) .
  • Elemental analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Advanced Characterization

Q. Q4. How can researchers resolve discrepancies in NMR data for this compound across studies?

A4. Discrepancies often arise from:

  • Solvent effects : Chemical shifts vary in DMSO-d6 vs. CDCl3; report solvents explicitly .
  • Dynamic processes : Rotameric equilibria in the isopropyl group broaden signals; use elevated temperatures (e.g., 60°C) to sharpen peaks .
  • Impurity interference : Compare with authentic standards (e.g., commercial 4-fluorobenzoic acid derivatives) to rule out contaminants .

Pharmacological Profiling

Q. Q5. What in vitro assays are suitable for assessing the biological activity of this compound?

A5. Recommended assays include:

  • Receptor binding studies : Radioligand competition assays (e.g., for GABA or histamine receptors) using tritiated ligands .
  • Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) with Michaelis-Menten kinetics to determine IC50 .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

A6. Contradictions may stem from:

  • pH dependence : The carboxylic acid group (pKa ~2.5) ionizes above pH 4, increasing solubility. Report buffer pH and ionic strength .
  • Polymorphism : Crystalline vs. amorphous forms differ in solubility; characterize solid-state forms via XRPD .
  • Co-solvents : Use of DMSO or ethanol (≤1% v/v) can artificially enhance solubility; specify co-solvent concentrations .

Stability Studies

Q. Q7. What accelerated stability testing protocols are recommended for this compound?

A7. Follow ICH guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the amide bond) using C18 columns and UV detection at 254 nm .
  • Mass balance : Ensure total impurity levels remain <5% under stressed conditions .

Computational Modeling

Q. Q8. Which computational methods predict the compound’s interaction with biological targets?

A8. Use:

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., GPCRs) .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories with CHARMM force fields .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with activity data from analogs .

Toxicity Screening

Q. Q9. What in vitro toxicity assays are relevant for early-stage safety profiling?

A9. Prioritize:

  • Cytotoxicity (MTT assay) : Test against HEK-293 or HepG2 cells (IC50 > 100 µM desirable) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 > 30 µM preferred) .
  • Ames test : Screen for mutagenicity using TA98 and TA100 bacterial strains .

Methodological Pitfalls

Q. Q10. What common experimental errors occur in synthesizing this compound, and how can they be mitigated?

A10. Frequent issues include:

  • Incomplete alkylation : Confirm amine conversion via TLC (ninhydrin stain) or LC-MS before proceeding .
  • Racemization during coupling : Use low temperatures and HOBt to minimize chiral center inversion .
  • Acid degradation : Store final product at -20°C under nitrogen to prevent carboxylic acid oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.